2-Piperazineacetonitrile

Descripción general

Descripción

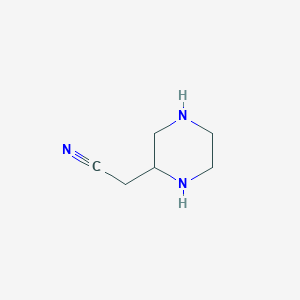

2-Piperazineacetonitrile is a chemical compound with the molecular formula C7H12N2. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. The compound is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at the 1,4-positions. This structural feature is significant in medicinal chemistry due to its ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Piperazineacetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic reaction of a compound containing a piperazine ring with an acetonitrile derivative. This reaction typically requires the presence of an organic phosphine reagent and an azo activation reagent . The reaction conditions are carefully controlled to ensure the orderly progression of the reaction and to obtain the desired product in high yield.

Another method involves the use of (S)-2-piperazine acetonitrile as a key intermediate. This intermediate can be synthesized through the resolution of 2-(1,4-dibenzylpiperazine) followed by further chemical transformations . This method is advantageous as it avoids the use of toxic and harmful reagents, making it a greener and more environmentally friendly approach .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound while minimizing waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Piperazineacetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Piperazineacetonitrile is primarily recognized for its potential in drug development. Its structural features allow it to serve as a precursor for synthesizing various pharmaceutical compounds.

Antidepressants and Antipsychotics

Research has indicated that derivatives of piperazine, including this compound, can be modified to enhance their efficacy as antidepressants and antipsychotics. For instance, compounds that incorporate the piperazine moiety have shown significant activity against serotonin receptors, which are crucial targets in treating mood disorders .

Anthelmintic Properties

Piperazine derivatives are well-known for their anthelmintic properties, making them useful in treating parasitic infections. This compound's ability to interact with biological systems suggests it could be developed into effective treatments against helminthic infections .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of heterocycles and other complex organic molecules.

Synthesis of Heterocycles

This compound can participate in various reactions to form heterocyclic compounds. It is often used as a reagent in cyclization reactions that yield nitrogen-containing heterocycles, which are valuable in medicinal chemistry .

Cyanomethylation Reactions

As a nitrile compound, this compound can be utilized in cyanomethylation reactions. This process involves introducing a cyanomethyl group into organic substrates, significantly expanding the scope of synthetic methodologies available for creating complex molecules .

Material Science Applications

In addition to its pharmaceutical uses, this compound has potential applications in materials science.

Polymer Chemistry

The compound can act as a precursor for synthesizing polymeric materials with desirable properties. Its ability to form stable salts allows it to be utilized in producing polymers that exhibit enhanced mechanical and thermal properties .

Electrochemical Applications

Research has demonstrated the use of piperazine derivatives in electrochemical devices due to their conductive properties. The incorporation of this compound into polymer matrices can improve the performance of electrochemical sensors and energy storage devices .

Data Tables

Case Study 1: Development of Antidepressant Derivatives

A study investigated the modification of piperazine derivatives to enhance serotonin receptor affinity, leading to promising candidates for antidepressant therapy. The introduction of this compound into the synthesis pathway resulted in compounds with improved pharmacological profiles .

Case Study 2: Electrochemical Sensor Development

Research focused on incorporating this compound into a polymer matrix for developing an electrochemical sensor capable of detecting heavy metals in environmental samples. The resulting sensor demonstrated high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring applications .

Mecanismo De Acción

The mechanism of action of 2-Piperazineacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to form hydrogen bonds with receptors, enhancing its binding affinity and specificity. This interaction can modulate various biological pathways, leading to its observed effects. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparación Con Compuestos Similares

2-Piperazineacetonitrile can be compared with other similar compounds, such as:

1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.

1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its pharmacological effects.

2-Oxopyrazine (Olaparib): An FDA-approved anticancer agent.

2-Aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, Rociletinib): These compounds are also FDA-approved and used in targeted cancer therapies.

Actividad Biológica

2-Piperazineacetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.08 μg/mL |

| Escherichia coli | 0.63 μg/mL |

| Pseudomonas aeruginosa | 0.63 μg/mL |

| Klebsiella pneumoniae | 0.08 μg/mL |

These findings suggest that the compound's structure may enhance its interaction with bacterial cell membranes or specific metabolic pathways, leading to its inhibitory effects .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Preliminary studies indicate potential activity against viral pathogens, particularly in inhibiting viral replication processes. The mechanism appears to involve interference with viral entry or replication within host cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

- Receptor Interaction : Potential interactions with specific receptors in host cells could modulate immune responses or inhibit viral entry.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of resistant bacterial strains. The results demonstrated a significant reduction in bacterial viability, supporting its use as a potential therapeutic agent .

Case Study 2: Antiviral Potential

Another case study focused on the antiviral effects of the compound against influenza viruses. The study showed that treatment with this compound resulted in a marked decrease in viral titers in infected cell cultures, suggesting its role as an antiviral agent .

Propiedades

IUPAC Name |

2-piperazin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAZNBVXZKTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565890 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2465-79-4 | |

| Record name | (Piperazin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.